Superior Thermal Conductivity and Aging Stability: AuSn vs. SAC305
Au80Sn20 demonstrates significantly superior thermal management and long-term reliability compared to the widely adopted lead-free alternative, SAC305. In a systematic study of high-power LED die-bonding materials, the thermal conductivity of Au80Sn20 was measured at 57 W/(m·K), substantially exceeding the 33 W/(m·K) of SAC305 [1]. Following a 500-hour high-temperature aging test, the thermal resistance of the Au80Sn20 bond layer increased by 65.7%, whereas the SAC305 layer degraded by 151.5%, indicating a 2.3-fold higher degradation rate for the standard lead-free solder under operational stress [1].
| Evidence Dimension | Thermal Conductivity |
|---|---|
| Target Compound Data | 57 W/(m·K) |
| Comparator Or Baseline | SAC305: 33 W/(m·K) |
| Quantified Difference | +73% higher thermal conductivity for AuSn |
| Conditions | Bulk material property characterization at 23°C [1] |
Why This Matters
For high-power devices (e.g., GaN RF amplifiers, high-power LEDs), the 73% higher thermal conductivity and reduced thermal resistance drift directly translate to lower junction temperatures and extended device lifetime, justifying the higher material cost of AuSn over SAC305 in thermal-critical applications.
- [1] Huang, Y., Zhao, J., Peng, Y., Liu, J., Chen, M., & Mou, Y. (2022). Effects of Bonding Materials on Optical–Thermal Performances and High-Temperature Reliability of High-Power LED. Micromachines, 13(6), 958. View Source
